4-Chloro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
4-Chloro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chlorine atom at the 4th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,8-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups .
Scientific Research Applications
4-Chloro-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, thereby interfering with DNA replication and transcription . This mechanism is similar to that of nalidixic acid, another naphthyridine derivative .
Comparison with Similar Compounds
Nalidixic Acid: A 1,8-naphthyridine derivative with antibacterial properties.
Enoxacin: Another naphthyridine derivative used as an antibacterial agent.
Trovafloxacin: A fluoroquinolone with a naphthyridine core.
Uniqueness: 4-Chloro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4th position and carboxylic acid group at the 3rd position make it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-2-1-3-11-8(5)12-4-6(7)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKXWQBDPIGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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